Alamethicin F50

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

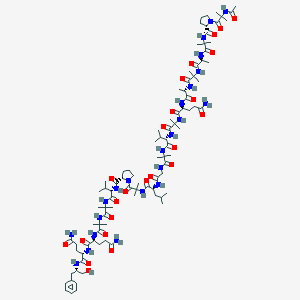

Alamethicin F50 is a type of peptide antibiotic produced by the soil bacterium Streptomyces alameensis. It has been studied extensively for its various biological properties, including its ability to inhibit the growth of a wide range of bacteria and fungi. In addition, this compound has been found to possess a number of other interesting biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Naturstoffchemie

Alamethicin F50 ist ein Peptaibol aus Trichoderma arundinaceum. Seine Authentizität und die interessanten Seitenketten, die es besitzt, werden auf natürliche Weise biosynthetisiert . Die Droplet-Liquid Microjunction-Surface Sampling Probe (Droplet-LMJ-SSP) in Verbindung mit einem gekoppelten System (UPLC-UV-HRESIMS) ermöglicht die Analyse von Naturstoffquellen in situ und liefert Daten zur biosynthetischen Zeitgebung und räumlichen Verteilung von Sekundärmetaboliten .

Arzneimittelforschung

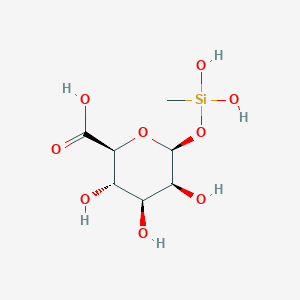

This compound wird in der Arzneimittelforschung für die Untersuchung paralleler Cytochrom P450 (CYP)- und UDP-Glucuronosyltransferase (UGT)-vermittelter Stoffwechselwege in Mikrosomen verwendet . Es wird verwendet, um UGTs in menschlichen Lebermikrosomen zu aktivieren . Dieses System zur Co-Aktivierung von CYPs und UGTs in Mikrosomen unter Verwendung von Alamethicin ist ein wertvolles in-vitro-Modell für die Untersuchung paralleler CYP- und UGT-vermittelter Stoffwechselwege .

Ionen-Transport

This compound wirkt als Ionenophor und transportiert Ionen durch Membranen und künstliche Lipidmembranen . Es bildet spannungsabhängige Ionenkanäle in Lipiddoppelschichtmembranen .

Antibiotikaforschung

Alamethicin ist eines der am besten untersuchten membranaktiven Antibiotikapeptide . Mehrere Aspekte seines Wirkmechanismus sind noch immer umstritten .

Lipidmembranstudien

This compound wird für die Untersuchung von Lipidmembranen verwendet. Es interagiert mit Lipidmembranen, und diese Interaktion wird mit synthetischen Analogen des natürlichen this compound untersucht

Wirkmechanismus

Target of Action

Alamethicin F50, a neutral linear peptaibol complex with potent antibiotic activity , primarily targets lipid membranes . It acts as an ionophore, transporting ions through biological and artificial lipid membranes .

Mode of Action

This compound forms voltage-dependent ion channels in lipid bilayer membranes . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . This ability to transport cations through membranes is a key aspect of its mode of action .

Biochemical Pathways

It is known that it plays a role in the activation of ugts (uridine 5’-diphospho-glucuronosyltransferases) in human liver microsomes . This suggests that it may have a role in glucuronidation, a major phase II metabolic pathway in the liver.

Pharmacokinetics

It has been used in studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .

Result of Action

The primary result of this compound’s action is the formation of voltage-dependent ion channels in lipid bilayer membranes . This leads to the transport of ions across these membranes, which can disrupt normal cellular function and lead to cell death .

Action Environment

This compound is soluble in ethanol, methanol, DMF, and DMSO . Its action can be influenced by the lipid composition of the target membrane, the presence of other substances in the environment, and the pH and temperature of the environment . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Alamethicin F50 is a 20-amino acid channel-forming peptide antibiotic . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . It has the ability to transport cations through biological and artificial lipid membranes . Its function is similar to Gramicidin A in that it forms pores or channels in the membrane in a voltage-dependent manner .

Cellular Effects

This compound has been found to exhibit cytotoxic activity in the single digit µM range when evaluated against a panel of cancer cell lines . It also causes hemolysis of erythrocytes . The bioactivity results of this compound correlates with their hydrophobicity .

Molecular Mechanism

This compound forms voltage-dependent ion channels by aggregation of four to six molecules . It is hypothesized to be catalyzed by alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .

Temporal Effects in Laboratory Settings

This compound was found to be stable when stored in methanol at room temperature for one month . Its incorporation into membranes was found to be associated with changes in lipid mobility .

Metabolic Pathways

This compound can be used for the study of parallel Cytochrome P450 (CYP) and Uridine 5’-diphospho-glucuronosyltransferase (UGT) mediated metabolic pathways in microsomes .

Transport and Distribution

This compound has the ability to transport cations through biological and artificial lipid membranes . It forms pores or channels in the membrane in a voltage-dependent manner , which could influence its distribution within cells and tissues.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSDWIWYLTCKG-UTXLBGCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H151N23O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1963.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.